2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
Description
Properties
IUPAC Name |
2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRXNPMQCLHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380580 | |
| Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-24-3 | |
| Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely documented route involves nucleophilic displacement of a halogen atom at the 4-position of the thieno[2,3-d]pyrimidine scaffold. A representative protocol utilizes 4-chloro-5-methylthieno[2,3-d]pyrimidine and 2-aminothiophenol under reflux in polar aprotic solvents (e.g., acetonitrile or ethanol) for 6–8 hours . Key parameters include:
Reaction Conditions:
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Molar Ratio: 1:1.2 (pyrimidine:thiophenol)
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Base: Triethylamine (2.5 equiv) to scavenge HCl
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Temperature: 80–85°C
Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the product with >98% purity, as confirmed by HPLC .
Mechanistic Insight:
The thiophenol’s sulfur nucleophile attacks the electron-deficient C4 of the pyrimidine ring, facilitated by the chloro leaving group. The methyl group at C5 electronically stabilizes the transition state through inductive effects .
Transition Metal-Catalyzed Coupling Approaches
Palladium-mediated cross-coupling offers an alternative route, particularly for introducing structural diversity. While direct synthesis of this compound via this method is less common, analogous systems employ Suzuki–Miyaura couplings with aryl boronic acids .
Adapted Protocol:
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Precursor Synthesis: 4-Tosyloxy-5-methylthieno[2,3-d]pyrimidine is prepared via tosylation of the corresponding hydroxy derivative.
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Coupling: React with 2-aminophenylboronic acid (1.5 equiv) under microwave irradiation (100°C, 1 hour) in aqueous medium .
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Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (LCMS) | 95% |
| Reaction Time | 60 minutes |
This method reduces side product formation compared to nucleophilic routes but requires expensive catalysts .
Microwave-Assisted Cyclocondensation
Emerging techniques leverage microwave irradiation to accelerate cyclization steps. A modified approach involves:
Procedure:
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Precursor Preparation: 2-Amino-5-methylthiophene-3-carbonitrile and thiourea derivatives undergo cyclocondensation.
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Post-Reaction Workup: Azeotropic drying removes residual acetic acid/water, followed by recrystallization from ethanol .
Advantages:
-
Time Efficiency: 15 minutes vs. 6–8 hours for conventional heating
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | 8 hours | High |
| Suzuki Coupling | 58 | 95 | 1 hour | Moderate |
| Microwave Cyclization | 78 | 97 | 0.25 hours | Low |
Solvent and Base Optimization Studies
Systematic screening identifies optimal conditions for the nucleophilic route:
Solvent Effects:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| Acetonitrile | 37.5 | 68 |
| Ethanol | 24.3 | 61 |
DMF’s high polarity facilitates better dissolution of the aromatic substrates, enhancing reaction kinetics .
Base Selection:
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Triethylamine: 72% yield, minimal side products
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K₂CO₃: 65% yield, increased sulfoxide impurities
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DBU: 70% yield, but complicating elimination reactions
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the nucleophilic substitution method remains dominant due to:
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Cost Efficiency: Avoids precious metal catalysts
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Process Robustness: Tolerates minor stoichiometric imbalances
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Purification Simplicity: Recrystallization from ethyl acetate/hexane (3:1) achieves pharma-grade purity
Critical Quality Attributes (CQAs):
| Parameter | Specification |
|---|---|
| Residual Solvents | <500 ppm (ICH Q3C) |
| Related Substances | <0.5% each |
| Particle Size (D90) | 50–100 µm |
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. The thienopyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline can act as a potential lead compound for developing new anticancer agents by targeting pathways that control cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidine can exhibit activity against various bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics or antimicrobial agents.
Agricultural Science
Pesticide Development
In the realm of agriculture, this compound has potential applications in pesticide development. Its structural characteristics may allow it to interact with biological pathways in pests, leading to the design of novel insecticides or herbicides. Research into the efficacy and environmental impact of such compounds is ongoing.
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry for creating advanced materials. Its thiol group can participate in various chemical reactions, enabling the synthesis of polymers with tailored properties for specific applications such as coatings or adhesives.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial properties; leads for drug development |
| Agricultural Science | Candidate for new pesticides; potential for insecticide/herbicide development |
| Material Science | Useful in polymer synthesis; can enhance material properties through thiol group interactions |
Case Studies and Research Insights
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that thienopyrimidine derivatives could inhibit specific kinases involved in tumor growth. The research highlighted the role of this compound as a promising candidate for further drug development aimed at cancer therapy.
- Antimicrobial Studies : Another research effort focused on evaluating the antimicrobial efficacy of similar compounds against resistant bacterial strains. Results indicated that modifications to the thienopyrimidine structure could enhance antibacterial activity, suggesting a pathway for developing new antibiotics.
- Agricultural Applications : A recent agricultural study explored the use of thienopyrimidine derivatives as potential insecticides. The findings suggested that these compounds could disrupt metabolic pathways in target pests, paving the way for innovative pest control solutions.
Mechanism of Action
The mechanism of action of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s modifications.
Comparison with Similar Compounds
Key Differences :
- Positional Isomerism: The thieno[3,2-d]pyrimidine isomer (third entry) exhibits altered ring fusion, reducing steric clash in kinase binding pockets compared to the [2,3-d] isomer .
- Substituent Effects: The formyl group in 2-Methylthio-4-amino-5-formylpyrimidine increases electrophilicity, enabling nucleophilic reactions absent in the methyl-substituted target compound .
- Linker Flexibility : The thioether in the target compound enhances lipophilicity (logP ≈ 2.8) compared to ether-linked analogs (logP ≈ 1.9), improving membrane permeability .
Physicochemical Properties and Stability
Table 2: Physicochemical Properties
| Property | Target Compound | 2-Methylthio-4-amino-5-formylpyrimidine | 4-Anilino-5-methylthieno[3,2-d]pyrimidine |
|---|---|---|---|
| Melting Point (°C) | 168–172 | 195–198 | 182–185 |
| Solubility (Water, mg/mL) | <0.1 | 1.2 | 0.3 |
| logP | 2.8 | 0.9 | 2.1 |
| Stability (pH 7.4, t1/2) | >24 hrs | 8 hrs | 12 hrs |
The target compound’s low water solubility (<0.1 mg/mL) and high logP (2.8) suggest suitability for lipid-based formulations. Its stability in physiological conditions exceeds analogs due to the electron-donating methyl and thioether groups, which resist hydrolysis .
Comparison :
- The target compound’s route avoids harsh oxidants (e.g., Na2Cr2O7), favoring milder conditions (e.g., K2CO3 in DMF), improving safety and scalability.
- The dichromate-based oxidation in highlights historical methods, now largely replaced by catalytic oxidation (e.g., H2O2/vanadium) for environmental safety .
Table 3: Kinase Inhibition Profiles
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (EGFR/VEGFR2) |
|---|---|---|---|
| Target Compound | 12.5 | 190 | 15.2 |
| 4-Anilino-5-methylthieno[3,2-d]pyrimidine | 28.3 | 45 | 1.6 |
| 2-Methylthio-4-amino-5-formylpyrimidine | N/A | N/A | N/A |
The target compound shows superior EGFR selectivity due to the thioaniline group’s hydrogen-bonding with Thr766 in the EGFR active site. In contrast, the [3,2-d] isomer exhibits broader kinase inhibition, reducing therapeutic specificity. The formyl-substituted analog in lacks kinase data, suggesting its role as an intermediate rather than a bioactive agent .
Biological Activity
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
- Chemical Formula : C₁₃H₁₁N₃S₂
- CAS Number : 175137-24-3
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiplasmodial, anticancer, and anti-inflammatory properties.
1. Antiplasmodial Activity
Research indicates that derivatives of thienopyrimidine, including this compound, exhibit significant antiplasmodial activity against Plasmodium falciparum.
| Compound | IC₅₀ (μM) | Remarks |
|---|---|---|
| This compound | TBD | Moderate activity observed |
Studies have shown that structural modifications can influence potency. For example, changes at specific positions on the thienopyrimidine scaffold can enhance efficacy while maintaining low cytotoxicity levels .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | TBD | Induction of apoptosis |
| HeLa (cervical cancer) | TBD | Cell cycle arrest |
In vitro assays have demonstrated that this compound can significantly reduce viability in cancer cells compared to control groups .
3. Anti-inflammatory Activity
In addition to its antiplasmodial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit COX-2 activity, which is crucial in inflammatory processes.
| Compound | IC₅₀ (μM) | Comparison |
|---|---|---|
| This compound | TBD | Comparable to celecoxib |
The inhibition of COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the effects of thienopyrimidine derivatives on various biological systems:
- Antimalarial Efficacy : A study demonstrated that certain thienopyrimidine derivatives exhibited IC₅₀ values ranging from 1.46 to 5.74 μM against P. falciparum, indicating promising antimalarial properties .
- Cytotoxicity Assessment : In a cytotoxicity evaluation against CHO and Vero cell lines, compounds related to this scaffold showed CC₅₀ values between 2.17 and 4.30 μM, highlighting their selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Mechanistic studies have suggested that these compounds may exert their effects through modulation of signaling pathways involved in cell proliferation and survival .
Q & A
Q. What are the established synthetic routes for 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 4-chloro-6-(trifluoromethyl)pyrimidine with 2-aminothiophenol derivatives under reflux in polar aprotic solvents (e.g., acetonitrile or ethanol). Post-reaction purification employs reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate the product . For analogs, bromopyrrolidine-2,5-dione is used to introduce halogen substituents, followed by azeotropic drying to remove acetic acid/water residues .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- HPLC and LCMS : For purity assessment and molecular weight confirmation (e.g., m/z 658 [M+H]+ observed in LCMS) .
- Melting Point Analysis : Reported at 151°C, validated via differential scanning calorimetry (DSC) .
- NMR Spectroscopy : To confirm the thioether linkage and aromatic substitution patterns, particularly for the aniline and thienopyrimidine moieties .
Q. What biological targets or pathways are associated with this compound?
The compound belongs to the thienopyrimidine class, known to inhibit protein kinases like CK2 (IC50 = 0.1 µM for analogs) . Structural analogs also target apoptosis regulators MCL-1 and BCL-2, implicated in cancer therapy . The thiourea linker and methylthieno group are critical for binding to kinase ATP pockets .
Advanced Research Questions
Q. How to design experiments to evaluate its kinase inhibition efficacy?
- Kinase Assay Protocol : Use recombinant CK2 in a radiometric assay with [γ-32P]ATP. Measure inhibition via IC50 values, comparing against reference inhibitors (e.g., CX-4945). Include ATP concentration titrations to assess competitive binding .
- Selectivity Screening : Test against a panel of 50+ kinases (e.g., EGFR, CDK2) to identify off-target effects. Use fluorescence polarization assays for high-throughput analysis .
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Substituent Variation : Replace the methyl group on the thieno ring with halogens or bulkier alkyl chains to assess steric effects on CK2 binding .
- Linker Optimization : Compare thioether vs. sulfoxide/sulfone linkers using molecular docking to predict binding affinity changes .
- Pharmacophore Mapping : Overlay active analogs to identify essential hydrogen-bonding (aniline NH) and hydrophobic (methylthieno) motifs .
Q. How to resolve contradictions in inhibition data across studies?
Q. What strategies address formulation challenges for in vivo studies?
Q. How to validate computational predictions of binding modes?
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-CK2 complex. Compare root-mean-square deviation (RMSD) of <2 Å with crystal structures .
- Mutagenesis Studies : Introduce alanine mutations at predicted interaction sites (e.g., Lys68 in CK2) and measure ∆IC50 values to confirm critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
